molecular formula C12H10N4OS B13879153 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide

Cat. No.: B13879153
M. Wt: 258.30 g/mol
InChI Key: QGBZWDGVUDOTQS-UHFFFAOYSA-N
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Description

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, to form the desired heterocyclic framework .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic framework .

Scientific Research Applications

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting FGFRs, which are involved in various biological processes.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal FGFR signaling.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide involves its interaction with FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide stands out due to its specific combination of the pyrrolo[2,3-b]pyridine and thiophene moieties, which contribute to its unique binding properties and biological activity. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide

InChI

InChI=1S/C12H10N4OS/c13-11(17)10-9(3-6-18-10)16-8-2-5-15-12-7(8)1-4-14-12/h1-6H,(H2,13,17)(H2,14,15,16)

InChI Key

QGBZWDGVUDOTQS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C21)NC3=C(SC=C3)C(=O)N

Origin of Product

United States

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